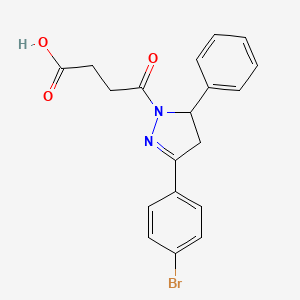

4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

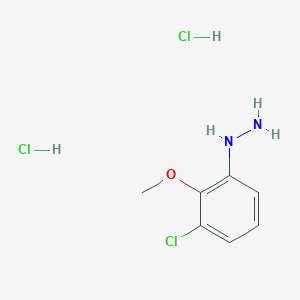

The compound you mentioned is a complex organic molecule. It appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .

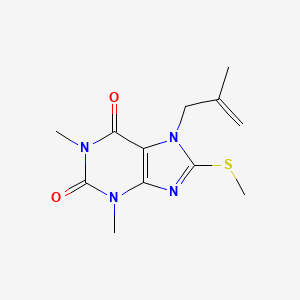

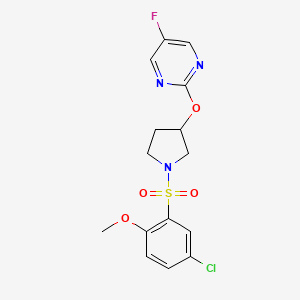

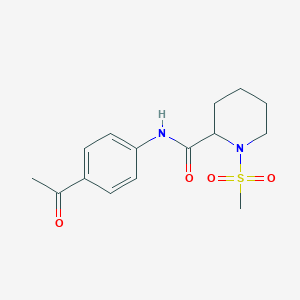

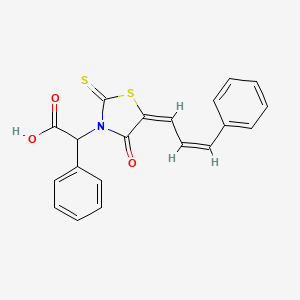

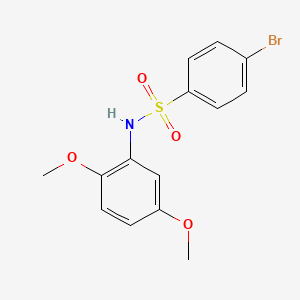

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrazole ring and multiple phenyl groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrazole compounds can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Antimicrobial Activity

Derivatives of pyrazolocarboxylic acid, which are similar in structure to the compound , have been shown to possess significant antimicrobial activity against strains such as E. coli and St. aureus, while exhibiting minimal toxicity. This suggests the potential for these compounds in the development of new antimicrobial agents (Pimenova & Voronina, 2001).

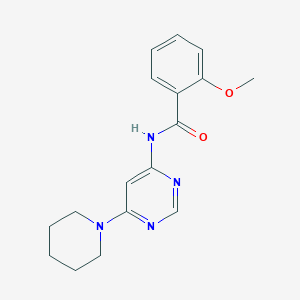

NMDA Receptor Antagonists

Compounds structurally related to 4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid have been identified as novel noncompetitive antagonists of the NMDA receptor, particularly selective for the GluN2C and GluN2D subunits. These findings provide a basis for the development of new therapeutic agents targeting the NMDA receptor (Acker et al., 2011).

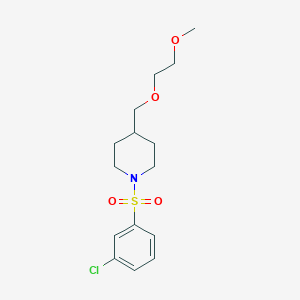

Biomedical Applications

Another study explored the electrochemically induced multicomponent transformation involving a compound with a similar bromophenyl component, highlighting its potential in various biomedical applications, including the regulation of inflammatory diseases (Ryzhkova et al., 2020).

Antioxidant Properties

A novel pyrazole derivative was synthesized and evaluated for its antioxidant properties through DPPH and hydroxyl radical scavenging methods. This indicates the potential of such compounds in oxidative stress-related therapeutic applications (Naveen et al., 2021).

Anti-inflammatory and Analgesic Activity

Derivatives of 4-antipyrine, which are closely related to the compound of interest, have demonstrated analgesic, anti-inflammatory, and other pharmacological activities. This research contributes to the development of new non-narcotic analgesic agents (Rubtsov et al., 2002).

Glycolic Acid Oxidase Inhibition

Research into 4-substituted 2,4-dioxobutanoic acids, akin to the compound , has identified potent inhibitors of glycolic acid oxidase, suggesting a role in the management of conditions like primary hyperoxaluria (Williams et al., 1983).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with enzymes such as acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It’s worth noting that similar compounds have been reported to affect the activity of ache, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

Similar compounds have been reported to increase the concentration of malondialdehyde (mda), a common biomarker for cells and tissue oxidative injury .

Pharmacokinetics

Similar compounds have been reported to have clogp values above the average of their similar compounds, indicating a potentially improved antimicrobial effect .

Result of Action

Similar compounds have been reported to show a dose-dependent increase in mda concentration .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[5-(4-bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O3/c20-15-8-6-13(7-9-15)16-12-17(14-4-2-1-3-5-14)22(21-16)18(23)10-11-19(24)25/h1-9,17H,10-12H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYKQUZAELQIIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2720666.png)

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2720668.png)

![[(3-Aminobutan-2-yl)oxy]benzene](/img/structure/B2720673.png)

![3-[3-(4-fluorophenoxy)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B2720676.png)